molecular formula C18H19N3O B1663825 3-Arylisoquinolinamine derivative

3-Arylisoquinolinamine derivative

Cat. No. B1663825
M. Wt: 293.4 g/mol
InChI Key: SSNNAZIMPALQIR-UHFFFAOYSA-N
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Description

3-arylisoquinolinamine derivatives are a class of compounds known for their significant antitumor activity. These compounds are characterized by the presence of an aryl group attached to the isoquinolinamine structure. They have shown promising results in inhibiting the growth of various cancer cell lines, making them a subject of interest in medicinal chemistry .

Scientific Research Applications

3-arylisoquinolinamine derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-arylisoquinolinamine derivatives involves the inhibition of cell growth and induction of cell death in cancer cells. These compounds interfere with the cell cycle, blocking or delaying the progression of cells from the G0/G1 phase into the S phase. This disruption leads to cell death and inhibits tumor growth. The molecular targets and pathways involved include topoisomerase I inhibition and the induction of apoptosis through various signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-arylisoquinolinamine derivatives typically involves the reaction of isoquinoline with aryl halides under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, which allows for the formation of the aryl-isoquinoline bond. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of 3-arylisoquinolinamine derivatives follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the final product. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

3-arylisoquinolinamine derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which have diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-arylisoquinolinamine derivatives are unique due to their potent antitumor activity, especially against paclitaxel-resistant cancer cell lines. They have shown higher efficacy in inhibiting tumor growth compared to other similar compounds, making them valuable in the development of new cancer therapies .

properties

IUPAC Name

3-(3-methoxyphenyl)-7-N,7-N-dimethylisoquinoline-1,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-21(2)14-8-7-12-10-17(20-18(19)16(12)11-14)13-5-4-6-15(9-13)22-3/h4-11H,1-3H3,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNNAZIMPALQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(N=C(C=C2C=C1)C3=CC(=CC=C3)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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